(R)-3-Iodo-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-Iodo-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis The compound is characterized by the presence of an iodine atom at the 3-position of the piperidine ring and a tert-butyl ester group at the carboxylic acid position
Preparation Methods
The synthesis of ®-3-Iodo-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Iodination: The introduction of the iodine atom at the 3-position of the piperidine ring is achieved through an iodination reaction. This can be done using reagents such as iodine (I2) and a suitable oxidizing agent.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
®-3-Iodo-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding piperidine derivative.
Oxidation Reactions: The piperidine ring can be oxidized to introduce additional functional groups or to form more complex structures.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-Iodo-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a versatile building block for the construction of more complex molecules.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Iodo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom and the piperidine ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
®-3-Iodo-piperidine-1-carboxylic acid tert-butyl ester can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the iodine and ester groups.
3-Iodo-piperidine: A simpler derivative with only the iodine atom at the 3-position.
Piperidine-1-carboxylic acid tert-butyl ester: A derivative with only the tert-butyl ester group.
The presence of both the iodine atom and the tert-butyl ester group in ®-3-Iodo-piperidine-1-carboxylic acid tert-butyl ester makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-iodopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEZFSNOYBRXFT-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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